9-Phenanthrylmagnesium bromide

Catalog No.
S1913115
CAS No.
71112-64-6
M.F
C14H9BrMg
M. Wt
281.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Phenanthrylmagnesium bromide

CAS Number

71112-64-6

Product Name

9-Phenanthrylmagnesium bromide

IUPAC Name

magnesium;9H-phenanthren-9-ide;bromide

Molecular Formula

C14H9BrMg

Molecular Weight

281.43 g/mol

InChI

InChI=1S/C14H9.BrH.Mg/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;;/h1-9H;1H;/q-1;;+2/p-1

InChI Key

RQYSGLNTEAQBIV-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C=[C-]C3=CC=CC=C32.[Mg+2].[Br-]

Canonical SMILES

C1=CC=C2C(=C1)C=[C-]C3=CC=CC=C32.[Mg+2].[Br-]

Grignard Reagent

9-Phenanthrylmagnesium bromide is a type of organometallic compound classified as a Grignard reagent []. Grignard reagents are a class of organometallic compounds with the general formula R-Mg-X, where R is an organic group and X is a halogen []. These reagents are known for their nucleophilic character, meaning they are electron-rich and readily donate electrons to form new bonds [].

Synthesis

9-Phenanthrylmagnesium bromide can be synthesized from magnesium turnings and 9-bromophenanthrene under anhydrous conditions []. Anhydrous conditions are essential because Grignard reagents are highly reactive with water [].

Applications in Organic Synthesis

The primary application of 9-Phenanthrylmagnesium bromide in scientific research is as an intermediate in organic synthesis []. Due to its nucleophilic character, 9-Phenanthrylmagnesium bromide can react with various carbonyl compounds (such as aldehydes, ketones, and esters) to form new carbon-carbon bonds []. This makes it a valuable tool for researchers synthesizing complex organic molecules.

Specific Examples

  • Polycyclic aromatic hydrocarbons []
  • Heterocyclic compounds

9-Phenanthrylmagnesium bromide is a Grignard reagent with the chemical formula C14H9BrMg\text{C}_{14}\text{H}_{9}\text{BrMg}. It is formed from the reaction of 9-bromophenanthrene with magnesium in an anhydrous solvent, typically tetrahydrofuran or ether. This compound is characterized by its aromatic structure, which is derived from phenanthrene, a polycyclic aromatic hydrocarbon. Grignard reagents are crucial in organic synthesis due to their ability to act as nucleophiles, facilitating the formation of carbon-carbon bonds.

  • Nucleophilic Addition: It can react with carbonyl compounds to form alcohols. For example, when reacted with aldehydes or ketones, it yields secondary or tertiary alcohols, respectively.
  • Coupling Reactions: This Grignard reagent can couple with aryl halides to form biaryl compounds, enhancing the complexity of organic molecules.
  • Reactions with Electrophiles: The reagent can also react with electrophiles such as carbon dioxide, leading to the formation of carboxylic acids after hydrolysis .

The synthesis of 9-phenanthrylmagnesium bromide typically involves the following steps:

  • Preparation of Bromophenanthrene: This compound is synthesized from phenanthrene through bromination.
  • Formation of Grignard Reagent: The bromophenanthrene is reacted with magnesium turnings in an anhydrous solvent such as tetrahydrofuran or diethyl ether. The presence of iodine can initiate the reaction by forming a small amount of phenyl radicals .
  • Isolation: The resulting Grignard reagent is usually used immediately due to its high reactivity but can be stored under inert atmospheres if necessary.

9-Phenanthrylmagnesium bromide serves several important roles in organic chemistry:

  • Synthetic Intermediate: It is widely used as a building block in the synthesis of complex organic molecules.
  • Material Science: The compound can be utilized in the development of new materials due to its unique electronic properties derived from its aromatic structure.
  • Pharmaceutical Chemistry: It may play a role in synthesizing biologically active compounds or pharmaceuticals through various coupling reactions.

Interaction studies involving 9-phenanthrylmagnesium bromide primarily focus on its reactivity with different electrophiles and substrates in organic synthesis. The compound's ability to form stable products upon interaction with carbonyl compounds and halides has been documented, showcasing its versatility as a nucleophile in synthetic pathways .

Several compounds share structural or functional similarities with 9-phenanthrylmagnesium bromide. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeKey Characteristics
9-BromophenanthreneHalogenated AromaticPrecursor for Grignard reagent synthesis
PhenanthrenePolycyclic Aromatic HydrocarbonExhibits biological activity; less reactive than Grignard reagent
9-PhenanthrenecarboxaldehydeAromatic AldehydeContains a carbonyl group; reacts differently than Grignard reagents
Phenylmagnesium bromideGrignard ReagentSimilar reactivity but lacks the phenanthrene framework

The uniqueness of 9-phenanthrylmagnesium bromide lies in its combination of the phenanthryl group with magnesium, allowing for specific reactivity patterns that are not present in simpler Grignard reagents or other related compounds.

Dates

Modify: 2023-08-16

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